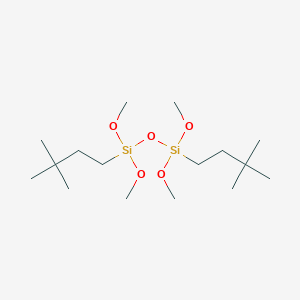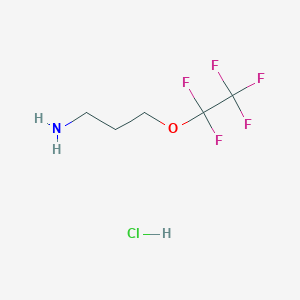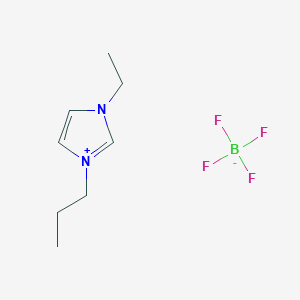
Tris(acetonitrile)pentamethylcyclopentadienylrhodium(III) hexafluoroantimonate, 98%
Descripción general
Descripción
Tris(acetonitrile)pentamethylcyclopentadienylrhodium(III) hexafluoroantimonate is an organorhodium compound . It is generally available in most volumes and high purity, submicron and nanopowder forms may be considered .
Molecular Structure Analysis
The molecular formula of this compound is C16H24N3Rh(SbF6)2 . It has a molecular weight of 832.79 .Chemical Reactions Analysis
This compound is used as a catalyst in various organic reactions. It generates stable free radical cation salts, which are used as acidic catalysts in epoxide ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 832.79 . Other properties such as boiling point, melting point, and density are not explicitly mentioned in the search results .Aplicaciones Científicas De Investigación
Catalytic Functionalization of Organic Compounds
Tris(acetonitrile)pentamethylcyclopentadienylrhodium(III) hexafluoroantimonate (Cp*Rh(MeCN)32) is utilized in catalytic C-H functionalization. For instance, its reaction with 1-(2H)-phthalazinones promotes C-H functionalization at C8, leading to oxidative alkenylation with olefins, hydroarylation with alkynes, and iodination with N-iodosuccinimide. This approach enables rapid preparation of C8-substituted phthalazinones without the need for prefunctionalized arenes (Huestis, 2016).
Advancements in Fluorosulfonylvinylation
The compound also plays a role in the fluorosulfonylvinylation of arenes, a process facilitated by a directing group strategy. It catalytically promotes oxidative C–H alkenylation of arenes with sulfur(VI) fluoride exchange reagent, enabling the preparation of β-aryl- and β-heteroarylethenesulfonyl fluorides without the need for preinstallation of specific functional groups on the arene (Ncube & Huestis, 2018).
Use in Ionic Liquids and Crystallization Studies
In crystallization studies, this compound, in combination with ionic liquids, has contributed to the structural characterization of complexes like Tris(acetonitrile)tris(trifluoromethanesulfonato)-europium(III). The unique conditions provided by ionic liquids aid in revealing the coordination sphere of these complexes (Tang & Mudring, 2011).
Synthesis of Complex Metal Compounds
The compound is also used in the synthesis of various metal complexes. For example, its reaction with hydrogen hexachloroplatinate(IV) in acetonitrile results in the formation of complex salts with interesting structural characteristics, providing insights into the coordination chemistry of metals (Umakoshi, Murata, Yamashita, & Isobe, 1991).
Catalysis in Aerobic Oxidations
This compound has also been investigated in the context of aerobic oxidations catalyzed by chromium corroles, demonstrating its versatility in different catalytic processes (Mahammed, Gray, Meier-Callahan, & Gross, 2003).
Safety and Hazards
Mecanismo De Acción
Target of Action
Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate) is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the transformation of these reactants into desired products.
Mode of Action
As a catalyst, this compound accelerates chemical reactions by lowering the activation energy or altering the reaction mechanism . It interacts with the reactants, forming temporary complexes that allow the reactants to interact in ways that lead to the formation of products. After the reaction, the catalyst is released unchanged, ready to participate in subsequent reactions .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the nature of the reaction it catalyzes. For instance, it has been used for the oxidative, cross-coupling/cyclization of aryl aldimines and alkynes, the intermolecular hydroarylation of alkynes, and the Fagnou Indole/Pyrrole Synthesis . In each case, it facilitates specific transformations in the reactants, leading to the formation of the desired products.
Pharmacokinetics
Its stability, solubility, and reactivity are crucial for its effectiveness as a catalyst .
Result of Action
The result of the action of Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate) is the facilitation of chemical reactions, leading to the efficient production of desired products . On a molecular level, it enables specific transformations in the reactants. On a cellular level, its effects would depend on the nature of the reaction and the context in which it is used.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C . The pH, temperature, and presence of other substances can also affect its catalytic activity. Therefore, the reaction conditions must be carefully controlled to ensure its effective performance .
Propiedades
InChI |
InChI=1S/C10H15.3C2H3N.12FH.Rh.2Sb/c1-6-7(2)9(4)10(5)8(6)3;3*1-2-3;;;;;;;;;;;;;;;/h1-5H3;3*1H3;12*1H;;;/q;;;;;;;;;;;;;;;;+2;2*+5/p-12 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCQZFNTKVLFPQ-UHFFFAOYSA-B | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N.CC#N.CC#N.CC1=C([C](C(=C1C)C)C)C.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F.[Rh+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24F12N3RhSb2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
832.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59738-27-1 | |
| Record name | Tris(acetonitrile)pentamethylcyclopentadienylrhodium(III) hexafluoroantimonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310558.png)
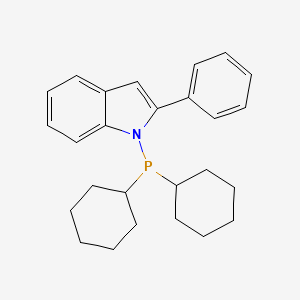

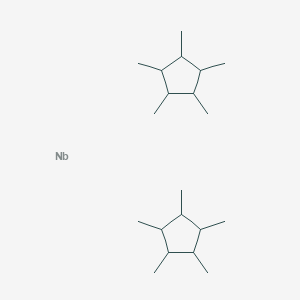
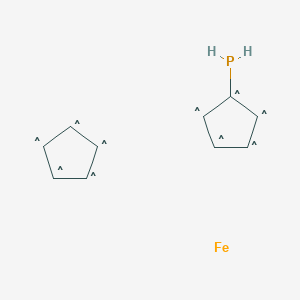

![1-{2S)-1-[(11bR)-2,6-Bis(trimethylsilyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea, 97%](/img/structure/B6310590.png)
![1-{(2S)-1-[(11bS)-2,6-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea, 97%](/img/structure/B6310602.png)
![1-{(1S,2R)-1-[(11bR)-2,6-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]-1-phenylpropan-2-yl}-3-phenylurea, 97%](/img/structure/B6310618.png)
